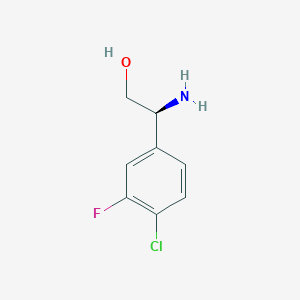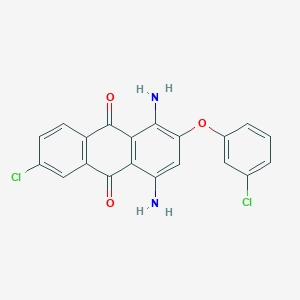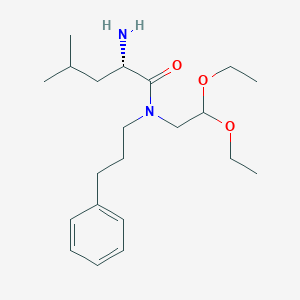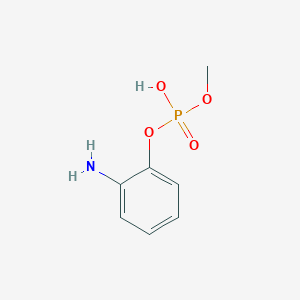
2-Aminophenylmethylhydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminophenylmethylhydrogenphosphate is an organic compound that contains both an amino group and a phosphate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenylmethylhydrogenphosphate typically involves the reaction of 2-aminophenol with a phosphorylating agent. One common method is the reaction of 2-aminophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminophenylmethylhydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted phenylphosphates, and various amine derivatives.
Aplicaciones Científicas De Investigación
2-Aminophenylmethylhydrogenphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of 2-Aminophenylmethylhydrogenphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phosphate group can participate in phosphorylation reactions, which are crucial for signal transduction pathways in cells. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenylphosphate: Lacks the methyl group, which can affect its reactivity and biological activity.
2-Aminophenylmethylphosphonate: Contains a phosphonate group instead of a phosphate group, leading to different chemical properties and applications.
2-Aminophenylmethylsulfate: Contains a sulfate group, which can alter its solubility and interaction with biological targets
Uniqueness
2-Aminophenylmethylhydrogenphosphate is unique due to the presence of both an amino group and a phosphate group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H10NO4P |
|---|---|
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
(2-aminophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C7H10NO4P/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3,(H,9,10) |
Clave InChI |
RGHBLOLVRNUWMI-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)OC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


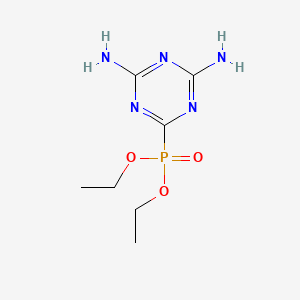
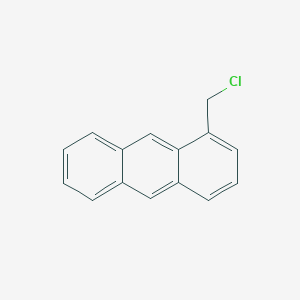
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
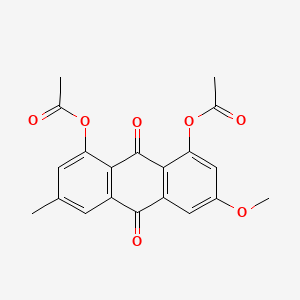


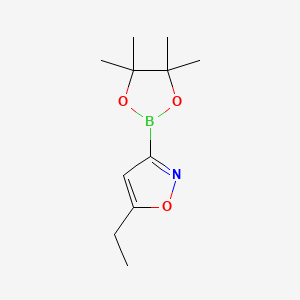
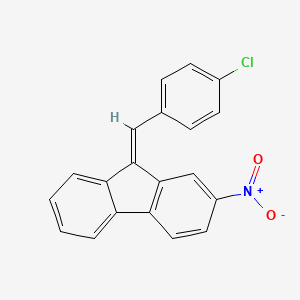
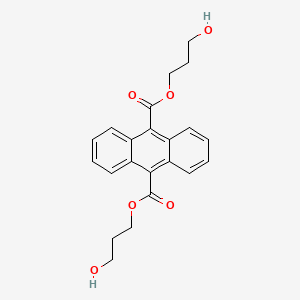
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
